

Fluphenazine Receptor Binding Affinity

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Compound Focus: Fluphenazine

CAS No.: 69-23-8

Cat. No.: S528198

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Receptor	Ki (nM)	Action
D2	0.50 - 0.89	Antagonist [1] [2]
D1	14.45	Antagonist [1]
5-HT2A	3.8 - 98	Antagonist [1] [2]
5-HT6	7.9 - 38	Not Determined [2]
5-HT7	8	Not Determined [2]
α 1A-adrenergic	6.4 - 9	Antagonist [1] [2]
H1 (Histamine)	7.3 - 70	Antagonist [1] [2]
M1 (Muscarinic)	1095 - 3235.93	Antagonist [1] [2]

Ki (Inhibition Constant): The smaller the Ki value, the stronger the drug binds to the receptor. A value in the low nanomolar range (e.g., <10 nM) indicates high-affinity binding [2].

Experimental Protocols for Binding Studies

The quantitative data in the table above is primarily derived from experiments using radioligand binding assays on **human cloned proteins** [2]. Below is a detailed methodology for a key study that simultaneously characterized **fluphenazine** binding to D1 and D2 receptors.

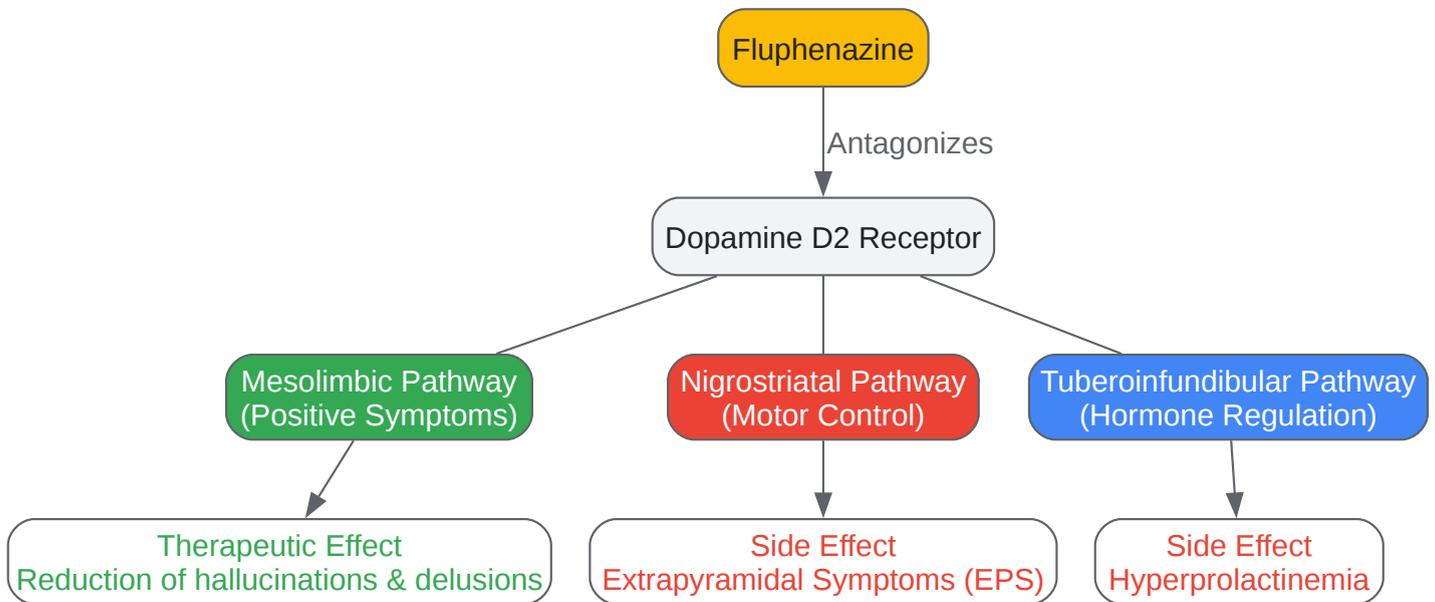
Protocol: Simultaneous Measurement of D1 and D2 Receptor Binding [3]

This 1986 study used [³H]**Fluphenazine** to label dopamine receptors in mouse striatal membranes, detailing a method to discriminate between D1 and D2 binding sites.

- **1. Tissue Preparation:** Striatal tissue from mice is homogenized and centrifuged to isolate synaptosomal (P2) membrane fragments. The final pellet is resuspended in a buffer (e.g., Tris-HCl, pH 7.4 at 37°C) for the binding assay.
- **2. Radioligand Incubation:** Membrane suspensions are incubated with [³H]**Fluphenazine**. To define non-specific binding, a parallel set of tubes includes an excess of an unlabeled, non-selective dopamine antagonist (e.g., (+) -butaclamol).
- **3. Discriminating D1 vs. D2 Binding:** To quantify the proportion of [³H]**Fluphenazine** bound to D1 versus D2 sites, the assay uses selective displacers:
 - **SCH-23390:** A selective D1 antagonist used to define D1-specific binding.
 - **Spiperone:** A selective D2 antagonist used to define D2-specific binding.
- **4. Separation and Measurement:** After incubation, the reaction is stopped by rapid vacuum filtration through glass-fiber filters, which trap the membrane-bound radioligand. The filters are washed, and the retained radioactivity is measured using a scintillation counter.
- **5. Data Analysis:** Saturation analysis is performed. The density of receptor sites (B_{max}) and the equilibrium dissociation constant (K_D) for [³H]**Fluphenazine** at D1 and D2 sites are calculated using non-linear regression models. This study found a K_D of 3.2 nM for D1 and 0.7 nM for D2 receptors, confirming **fluphenazine**'s higher affinity for the D2 site [3].

Visualizing Core Signaling Pathways

The primary mechanism of action of **fluphenazine** involves the blockade of dopamine receptors in key brain pathways. The diagram below illustrates this core signaling and its clinical consequences.

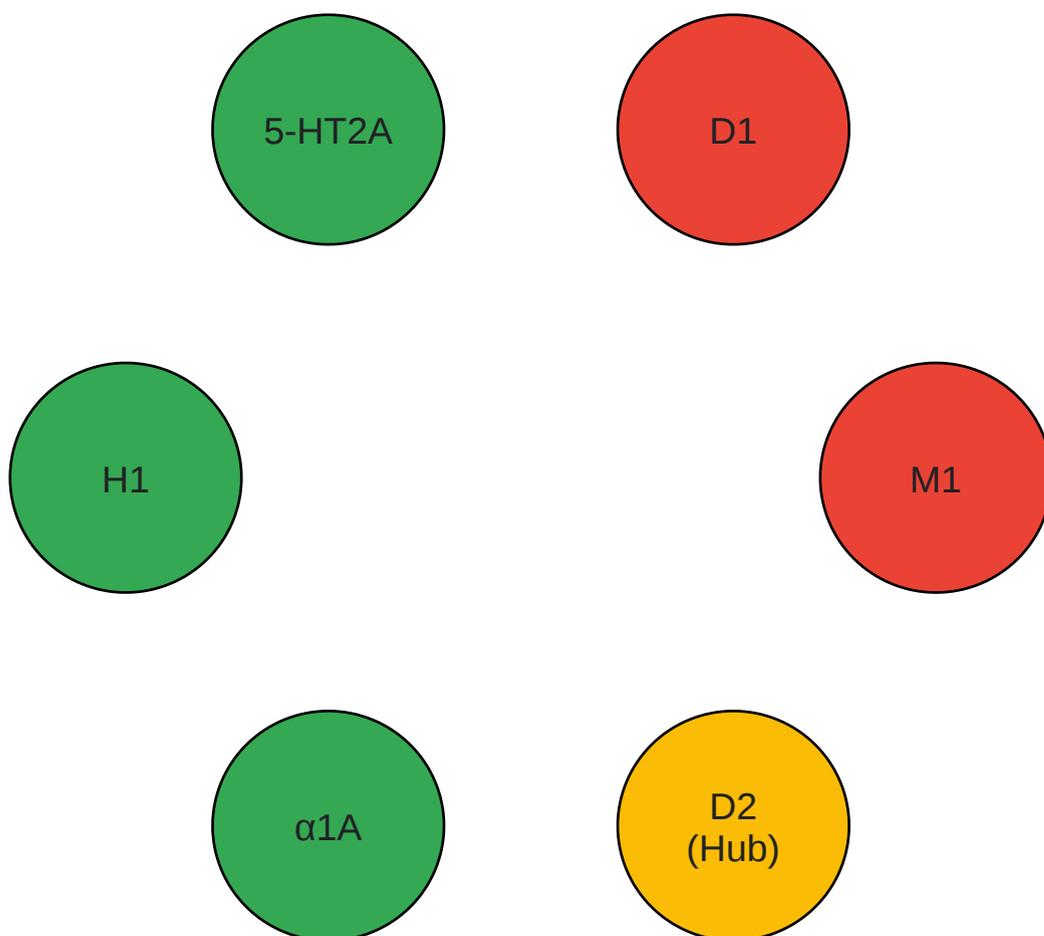


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Fluphenazine's primary mechanism and effects are mediated through dopamine D2 receptor blockade in specific brain pathways [4] [5].

Mechanistic Insights and Research Implications

- **High D2 Potency Drives Efficacy and Side Effects:** Fluphenazine's high affinity for D2 is fundamental to its strong efficacy against positive symptoms of schizophrenia (e.g., hallucinations, delusions) [4]. However, this same action in the nigrostriatal pathway causes **extrapyramidal symptoms (EPS)** like akathisia and parkinsonism, and in the tuberoinfundibular pathway leads to **hyperprolactinemia** [4] [5].
- **Multi-Receptor Profile Shapes Side Effect Spectrum:** Antagonism at **muscarinic M1** receptors can cause dry mouth, constipation, and blurred vision, while **histamine H1** blockade contributes to sedation. Blockade of **alpha-1 adrenergic** receptors can lead to orthostatic hypotension and dizziness [4] [2].
- **Receptor Binding Visualization:** The model below illustrates the relative binding affinity of fluphenazine's primary molecular targets compared to the D2 receptor.



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Graphical model of **fluphenazine**'s binding profile. Disk size represents binding affinity relative to the D2 receptor (hub). Smaller, more distant disks indicate weaker binding [6].

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